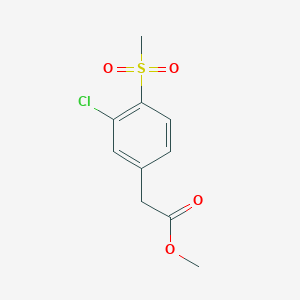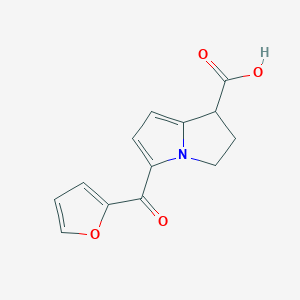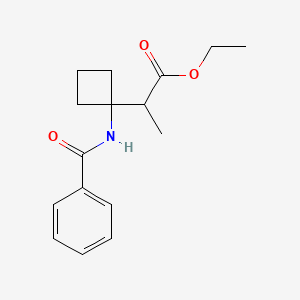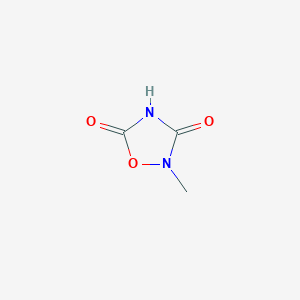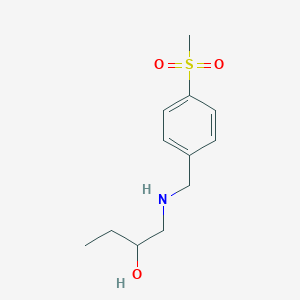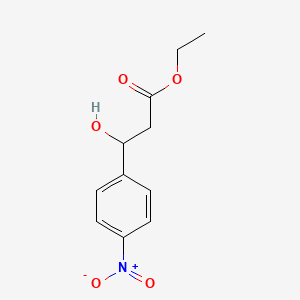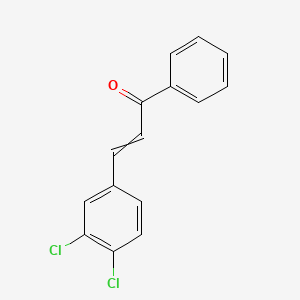
3-(3,4-dichlorophenyl)-1-phenylprop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenoxyphenyl isocyanate: (3-(3,4-dichlorophenyl)-1-phenylprop-2-en-1-one) is an organic compound with the molecular formula C13H9NO2 . It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxyphenyl isocyanate typically involves the reaction of 3-phenoxyaniline with phosgene . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
C6H5OC6H4NH2+COCl2→C6H5OC6H4NCO+2HCl
Industrial Production Methods: In an industrial setting, the production of 3-Phenoxyphenyl isocyanate involves large-scale phosgenation of 3-phenoxyaniline. The process is carried out in a controlled environment to ensure safety and efficiency. The reaction is typically conducted in a solvent such as toluene or chlorobenzene to dissolve the reactants and facilitate the reaction.
化学反应分析
Types of Reactions: 3-Phenoxyphenyl isocyanate undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates.
Hydrolysis: Reacts with water to form and .
Addition reactions: Can react with compounds containing active hydrogen atoms, such as amines, to form substituted ureas.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines under mild conditions to form ureas.
Alcohols: Reacts with alcohols in the presence of a base to form carbamates.
Water: Hydrolyzes in the presence of water to form the corresponding amine and carbon dioxide.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
3-Phenoxyphenylamine: Formed from hydrolysis.
科学研究应用
3-Phenoxyphenyl isocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Used in the production of polymers, coatings, and adhesives due to its reactivity with various functional groups.
作用机制
The mechanism of action of 3-Phenoxyphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group to form the final product.
相似化合物的比较
Phenyl isocyanate: Similar in structure but lacks the phenoxy group, making it less reactive in certain reactions.
Methyl isocyanate: Smaller and more volatile, used in different industrial applications.
Toluene diisocyanate: Contains two isocyanate groups, used primarily in the production of polyurethanes.
Uniqueness: 3-Phenoxyphenyl isocyanate is unique due to the presence of the phenoxy group, which enhances its reactivity and allows for the formation of more complex and diverse products. This makes it a valuable compound in synthetic chemistry and various industrial applications.
属性
分子式 |
C15H10Cl2O |
|---|---|
分子量 |
277.1 g/mol |
IUPAC 名称 |
3-(3,4-dichlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2O/c16-13-8-6-11(10-14(13)17)7-9-15(18)12-4-2-1-3-5-12/h1-10H |
InChI 键 |
QWYKPZUFPSREFT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
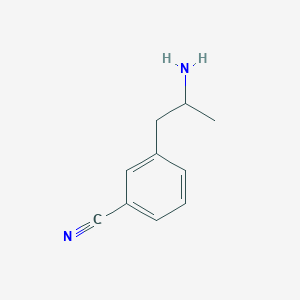

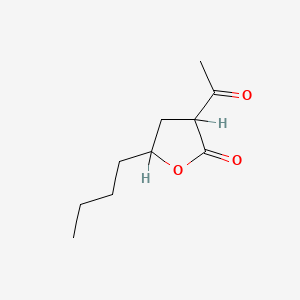
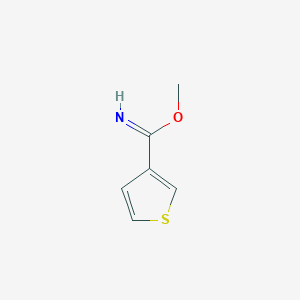
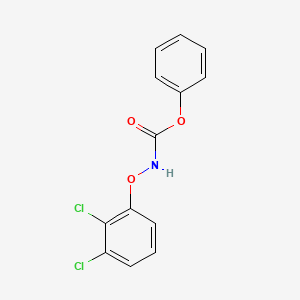
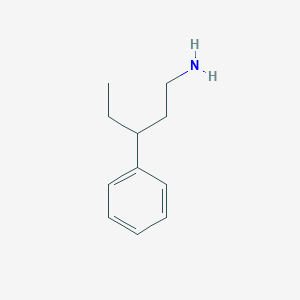
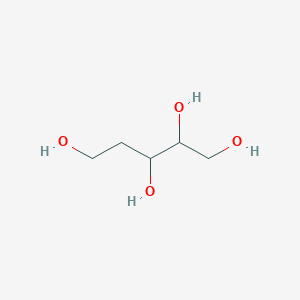
![N-methyl-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8585357.png)
